3-Methylbenzyl isocyanate
Description
Significance within Contemporary Organic Synthesis
In modern organic synthesis, 3-methylbenzyl isocyanate is utilized as a key intermediate for the production of a range of chemical structures, including pharmaceuticals and agrochemicals. beilstein-journals.org Its reactivity allows for the introduction of the 3-methylbenzyl moiety into a target molecule, which can be crucial for tuning the biological activity and physical properties of the final product.
One of the notable applications of a closely related chiral analogue, (R)-(+)-α-methylbenzyl isocyanate, is in the field of asymmetric synthesis. It serves as a chiral derivatizing agent, a reagent used to determine the enantiomeric purity of alcohols and amines. sigmaaldrich.com By reacting the chiral isocyanate with a racemic mixture of an alcohol or amine, a pair of diastereomers is formed. These diastereomers possess different physical properties and can be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), thereby allowing for the determination of the original enantiomeric composition. sigmaaldrich.com For instance, it has been employed in the derivatization of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) to facilitate its analysis.
The reactivity of isocyanates like this compound with nucleophiles is fundamental to its application. The reaction with alcohols yields carbamates (urethanes), while the reaction with amines produces ureas. These reactions are typically efficient and proceed under mild conditions.
Below is a table summarizing key reactions of isocyanates relevant to the utility of this compound:
| Nucleophile | Reactant | Product | Bond Formed |
| Alcohol | R'-OH | R-NH-C(=O)-O-R' | Carbamate (B1207046) (Urethane) |
| Amine | R'-NH₂ | R-NH-C(=O)-NH-R' | Urea (B33335) |
| Water | H₂O | [R-NH-C(=O)-OH] -> R-NH₂ + CO₂ | Unstable carbamic acid, decomposes to an amine and carbon dioxide |
Note: R in this context represents the 3-methylbenzyl group.
Historical Trajectories and Foundational Concepts in Isocyanate Chemistry
The journey of isocyanate chemistry began in 1848 when Charles-Adolphe Wurtz first synthesized isocyanates through the reaction of alkyl sulfates with potassium cyanate. poliuretanos.netcrowdchem.net This discovery laid the groundwork for a new class of chemical compounds, although they remained largely a scientific curiosity for many decades. poliuretanos.net A significant advancement came in 1884 when Hentschel reported the synthesis of isocyanates via the phosgenation of amines, a method that, despite the hazardous nature of phosgene (B1210022), became the primary industrial route for isocyanate production. poliuretanos.netcrowdchem.net
The true potential of isocyanates in polymer chemistry was unlocked in 1937 by Otto Bayer and his research team at I.G. Farben. patsnap.com They discovered the diisocyanate addition polymerization process, which led to the development of polyurethanes. patsnap.com This pivotal discovery transformed isocyanates from laboratory curiosities into industrial mainstays for the production of a vast array of polymeric materials, from flexible foams to rigid plastics and elastomers. patsnap.com
The fundamental reactivity of the isocyanate group, characterized by the electrophilic carbon atom, is central to its chemistry. This carbon is susceptible to nucleophilic attack from compounds containing active hydrogen atoms. patsnap.com The general mechanism involves the nucleophile adding across the N=C double bond of the isocyanate.
Key milestones in the history of isocyanate chemistry are outlined in the table below:
| Year | Scientist(s) | Key Discovery/Development | Significance |
| 1848 | Charles-Adolphe Wurtz | First synthesis of an isocyanate. poliuretanos.netcrowdchem.net | Laid the foundation for isocyanate chemistry. |
| 1884 | Hentschel | Synthesis of isocyanates via amine phosgenation. poliuretanos.net | Became the dominant industrial production method. |
| 1937 | Otto Bayer and team | Discovery of diisocyanate polyaddition for polyurethane synthesis. patsnap.com | Revolutionized polymer chemistry and led to widespread industrial applications. |
These foundational concepts and historical developments have paved the way for the synthesis and application of a wide variety of isocyanates, including specialized reagents like this compound, which continue to be valuable tools in modern chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(isocyanatomethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQBSLBFAVVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369885 | |
| Record name | 3-Methylbenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61924-25-2 | |
| Record name | 3-Methylbenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbenzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methylbenzyl Isocyanate and Analogous Isocyanates
Phosgenation-Based Synthetic Pathways
The most established and widely used industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). wikipedia.orgchemicalforums.com For 3-methylbenzyl isocyanate, the corresponding starting material is 3-methylbenzylamine (B90883). The process typically occurs in two main stages in an inert solvent.
First, the amine reacts with phosgene at low temperatures to form the corresponding carbamoyl (B1232498) chloride and an amine hydrochloride salt. This initial reaction is highly exothermic and requires careful temperature control to minimize the formation of urea (B33335) byproducts. In the second stage, the reaction mixture is heated to induce dehydrochlorination of the carbamoyl chloride, yielding the final isocyanate product and hydrogen chloride (HCl). chemicalforums.com
While this method is efficient and cost-effective for large-scale production, it has significant drawbacks. core.ac.ukacs.org Phosgene is an extremely toxic and corrosive gas, necessitating stringent safety protocols and specialized handling equipment. core.ac.ukscribd.com The production of two equivalents of HCl as a byproduct also presents challenges for disposal and equipment corrosion. core.ac.uk
A solid and therefore safer alternative to gaseous phosgene is triphosgene, bis(trichloromethyl) carbonate. chemicalbook.comorgsyn.org Triphosgene can be used in solution to generate phosgene in situ, mitigating some of the risks associated with handling the gas directly. The reaction with 3-methylbenzylamine would proceed under similar principles, typically in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. chemicalbook.com
| Starting Amine | Phosgenating Agent | Typical Solvent | Typical Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzylamine | Phosgene (gas) | Toluene (B28343) or o-dichlorobenzene | Initial reaction at 0-5°C, followed by heating | High | georganics.skgoogle.com |
| Benzylamine | Triphosgene | Dichloromethane (DCM) | 0°C to room temperature, with triethylamine | ~100% | chemicalbook.com |
| L-phenylalanine methyl ester hydrochloride | Triphosgene | Dichloromethane/Water (biphasic) | Ice bath, with NaHCO₃ | 95-98% | orgsyn.org |
Phosgene-Free and Sustainable Synthetic Approaches
Growing concerns over the hazards of phosgene have driven significant research into phosgene-free synthetic routes for isocyanates. acs.orgnih.gov These methods are generally considered more sustainable and safer for laboratory and industrial applications.
Rearrangement Reactions: Several classic name reactions in organic chemistry provide reliable pathways to isocyanates from carboxylic acid derivatives, avoiding the use of phosgene entirely.
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govgoogle.com The acyl azide precursor for this compound would be 3-methylphenylacetyl azide, which can be prepared from 3-methylphenylacetic acid. The rearrangement proceeds with retention of the migrating group's configuration and is known for its tolerance of a wide range of functional groups. nih.gov The reaction can be performed by heating the acyl azide in an inert solvent like toluene. nrochemistry.com
Hofmann Rearrangement: In this reaction, a primary amide is treated with a halogen (typically bromine) and a strong base to yield an isocyanate intermediate, which can then be trapped or hydrolyzed. google.comrsc.org To synthesize this compound, the starting material would be 3-methylphenylacetamide. The reaction proceeds through the formation of an N-bromoamide, followed by a base-induced rearrangement. Various reagents can be used in place of bromine, such as N-bromosuccinimide (NBS). nih.gov
Lossen Rearrangement: This method involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. The reaction is typically initiated by heat or a base, causing the rearrangement and elimination of a carboxylate leaving group. While less common than the Curtius or Hofmann rearrangements, it offers a mild, phosgene-free alternative.
Catalytic Carbonylation: A promising sustainable approach is the catalytic carbonylation of amines or nitro compounds. nih.gov For instance, the oxidative carbonylation of 3-methylbenzylamine using carbon monoxide (CO) in the presence of a suitable catalyst (often based on palladium or rhodium) can produce the corresponding isocyanate. core.ac.uk These methods often proceed via a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. acs.orgnih.gov While avoiding phosgene, these reactions can require high pressures of CO and elevated temperatures. core.ac.uk
| Reaction | Starting Material for this compound Synthesis | Key Reagents | Key Intermediate | Byproducts | Reference |
|---|---|---|---|---|---|
| Curtius Rearrangement | 3-Methylphenylacetic acid | Azide source (e.g., DPPA, NaN₃) | Acyl azide | N₂ | wikipedia.orgnih.govgoogle.com |
| Hofmann Rearrangement | 3-Methylphenylacetamide | Br₂ + NaOH, or NBS | N-bromoamide | NaBr, H₂O | google.comrsc.org |
| Lossen Rearrangement | 3-Methylphenylaceto-hydroxamic acid | Activating agent, base | O-Acylated hydroxamic acid | Carboxylate salt |
Utilization of Isocyanate Surrogates in Chemical Synthesis
To circumvent the direct handling of often toxic and reactive isocyanates, chemists have developed "isocyanate surrogates." These are compounds that can generate isocyanates in situ or act as their synthetic equivalents.
One notable example is the use of formamides . N-substituted formamides, such as N-(3-methylbenzyl)formamide, can be converted into isocyanates. This transformation can be achieved through dehydration using reagents like phosphorus oxychloride in the presence of a base, or through catalytic dehydrogenation. A study demonstrated that ruthenium-based pincer complexes can catalyze the acceptorless dehydrogenative coupling of formamides with alcohols and amines, proceeding through a trapped isocyanate intermediate. This method is highly atom-efficient, releasing only hydrogen gas as a byproduct.
Another approach involves the thermal decomposition of carbamates . Carbamates, which can be synthesized through various phosgene-free routes (e.g., from an amine and dimethyl carbonate), can be pyrolyzed to yield the isocyanate and an alcohol. mdpi.comnih.gov The efficiency of this cleavage is dependent on the structure of the carbamate and the reaction conditions, often requiring high temperatures and sometimes catalysts. mdpi.comnih.gov
Optimization and Scale-Up Studies in Industrial Synthesis
The industrial synthesis of isocyanates is dominated by the phosgenation process due to its high efficiency and the low cost of raw materials. acs.org Optimization of this process focuses on maximizing yield, minimizing byproduct formation (especially ureas), and ensuring safe handling of phosgene. scribd.com Key parameters for optimization include precise control of reaction temperature, stoichiometry of reactants, and efficient removal of the HCl byproduct. The use of gas-phase phosgenation at high temperatures is an advancement that can improve reaction selectivity and throughput. core.ac.uk
For phosgene-free routes to become industrially viable, several challenges must be addressed. Catalytic processes, such as oxidative carbonylation, require the development of highly active, stable, and recyclable catalysts to be cost-competitive. acs.orgnih.gov The thermal decomposition of carbamates requires significant energy input, and process optimization focuses on lowering the decomposition temperature through catalyst development and efficient reactor design. mdpi.comnih.gov
Scale-up studies for rearrangement reactions like the Curtius rearrangement must consider the safe handling of potentially explosive azide intermediates. The development of continuous-flow processes, where hazardous intermediates are generated and consumed in small quantities at any given time, is a key strategy for the safe scale-up of such reactions. beilstein-journals.org A successful continuous-flow Curtius rearrangement has been reported for the synthesis of a pharmaceutical intermediate, demonstrating the potential for safer, scalable production of isocyanates without phosgene. nih.gov
| Method | Advantages for Scale-Up | Challenges for Scale-Up | Optimization Focus | Reference |
|---|---|---|---|---|
| Phosgenation | Mature technology, high yield, low-cost raw materials | Extreme toxicity of phosgene, corrosive HCl byproduct, potential for urea formation | Temperature control, phosgene inventory reduction, HCl removal, gas-phase processes | chemicalforums.comcore.ac.ukscribd.com |
| Carbamate Pyrolysis | Phosgene-free, potentially recyclable alcohol byproduct | High energy consumption (high temperatures), catalyst separation and stability | Catalyst development to lower temperature, efficient product separation | mdpi.comnih.gov |
| Curtius Rearrangement | Phosgene-free, high functional group tolerance | Use of potentially explosive azide intermediates | Development of one-pot procedures, continuous-flow reactors for safety | nih.govbeilstein-journals.org |
| Catalytic Carbonylation | Phosgene-free, uses CO as a C1 source | High-pressure equipment, catalyst cost and recycling, reaction selectivity | Improving catalyst activity and longevity, milder reaction conditions | core.ac.ukacs.org |
Reaction Mechanisms and Reactivity Profiles of 3 Methylbenzyl Isocyanate
Nucleophilic Addition Reactions: Mechanistic Insights
The most characteristic reaction of isocyanates is the nucleophilic addition to the electrophilic carbon atom of the -N=C=O group. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom. The reactivity of 3-methylbenzyl isocyanate in these reactions is governed by the nucleophilicity of the attacking species and the reaction conditions.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Primary and Secondary Amines, Amides, Ureas)
The reaction of this compound with nitrogen-based nucleophiles is generally rapid and leads to the formation of substituted ureas and related compounds.
Primary and Secondary Amines: The reaction with primary and secondary amines is typically very fast and exothermic, yielding N,N'-disubstituted and N,N',N'-trisubstituted ureas, respectively. beilstein-journals.org The reaction proceeds without the need for a catalyst. The general mechanism involves the lone pair of the amine nitrogen attacking the central carbon of the isocyanate group. A subsequent proton transfer from the amine to the isocyanate nitrogen completes the reaction. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. organic-chemistry.org
General Reaction Scheme with Amines:
R-N=C=O + R'NH₂ → R-NH-C(=O)-NH-R' (from primary amine)
R-N=C=O + R'₂NH → R-NH-C(=O)-N(R')₂ (from secondary amine) (where R = 3-methylbenzyl)
| Reactant (Amine) | Product | Typical Conditions | Yield | Reference |
| Benzylamine | N-(3-methylbenzyl)-N'-benzylurea | MeCN, 70°C, 3h (MW) | >95% | beilstein-journals.org |
| Dibenzylamine | N-(3-methylbenzyl)-N',N'-dibenzylurea | Room Temperature | High | General knowledge |
| Aniline | N-(3-methylbenzyl)-N'-phenylurea | Acetone, rt, 3-4h | High | asianpubs.org |
Amides and Ureas: Reactions with amides and existing urea (B33335) linkages are also possible, typically at elevated temperatures, leading to the formation of acylureas and biurets, respectively. These reactions are generally slower than those with amines.
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols, Water, Oximes, Hydroxylamines, Enols)
Oxygen-containing nucleophiles react with this compound to form carbamates (urethanes) and other related structures. These reactions are fundamental in polyurethane chemistry.
Alcohols and Phenols: The reaction with alcohols or phenols yields carbamates (urethanes). google.com This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organometallic compound (e.g., dibutyltin (B87310) dilaurate), to proceed at a reasonable rate. rsc.org The reaction mechanism is believed to involve the formation of a complex between the catalyst and the alcohol, which then attacks the isocyanate. The reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric effects. researchgate.net
General Reaction Scheme with Alcohols:
R-N=C=O + R'-OH → R-NH-C(=O)-O-R' (where R = 3-methylbenzyl)
| Reactant (Alcohol/Phenol) | Product | Typical Conditions | Reference |
| Methanol | Methyl N-(3-methylbenzyl)carbamate | Catalyst (e.g., tertiary amine), Room Temp | organic-chemistry.orgscholaris.ca |
| Phenol | Phenyl N-(3-methylbenzyl)carbamate | Catalyst, Elevated Temp | rsc.org |
Water: The reaction of this compound with water initially forms an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield a primary amine (3-methylbenzylamine) and carbon dioxide gas. utrgv.eduresearchgate.net The newly formed amine is highly reactive and can subsequently react with another molecule of the isocyanate to form a symmetrically disubstituted urea (N,N'-bis(3-methylbenzyl)urea). This reaction is crucial in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.
Hydrolysis of this compound:
CH₃-C₆H₄-CH₂-NCO + H₂O → [CH₃-C₆H₄-CH₂-NH-COOH] (unstable carbamic acid)
[CH₃-C₆H₄-CH₂-NH-COOH] → CH₃-C₆H₄-CH₂-NH₂ + CO₂
CH₃-C₆H₄-CH₂-NH₂ + CH₃-C₆H₄-CH₂-NCO → (CH₃-C₆H₄-CH₂-NH)₂C=O
Oximes and Hydroxylamines: These nucleophiles react in a similar manner to alcohols, attacking the isocyanate to form N-substituted carbamates. The reaction with oximes can be reversible, a property utilized in "blocked isocyanates" where the isocyanate is regenerated upon heating.
Enols: Enols or enolates can also act as nucleophiles, attacking the isocyanate to form N-acyl carbamates after tautomerization.
Cycloaddition and Heterocycle Formation Pathways
Beyond simple nucleophilic additions, the isocyanate group of this compound can participate in various cycloaddition and multicomponent reactions to form complex heterocyclic structures.
[3+2] Cyclization Reactions with Carbonyl Compounds
While less common than reactions with nucleophiles containing acidic protons, isocyanates can undergo cycloaddition reactions. For instance, they can react with certain 1,3-dipoles in [3+2] cycloadditions. The reaction of isocyanates with carbonyl compounds is not a standard [3+2] cyclization but can be involved in more complex transformations, often under catalytic conditions, to form five-membered heterocycles. More commonly, isocyanates act as dienophiles in [4+2] Diels-Alder reactions.
Multicomponent Reactions (MCRs): Ugi and Passerini Variants
This compound is a suitable component for isocyanide-based multicomponent reactions, which are powerful tools for rapidly building molecular complexity.
Ugi Reaction: In the Ugi four-component reaction (U-4CR), an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org The generally accepted mechanism involves the initial formation of an imine from the aldehyde/ketone and amine. wikipedia.org This is followed by the nucleophilic attack of the isocyanide, which is then trapped by the carboxylic acid. A subsequent Mumm rearrangement leads to the final product. This compound can be utilized in variations of this reaction where it serves as a precursor to one of the components or reacts with the product.
Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct component in the classical Passerini reaction, isocyanides are key reactants. The chemistry of isocyanates and isocyanides are closely related, and isocyanates can be involved in subsequent transformations of the Passerini products.
Formation of Isocyanurate Trimers and Higher-Order Polymeric Structures
Under specific conditions, this compound can react with itself to form cyclic trimers or linear polymers.
Formation of Isocyanurate Trimers: In the presence of specific catalysts, such as tertiary amines, phosphines, or certain metal alkoxides, isocyanates can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. google.comrsc.org This reaction is highly exothermic and is a key process in the formation of polyisocyanurate (PIR) foams, which are known for their thermal stability and fire resistance. The trimerization of this compound would yield 1,3,5-tris(3-methylbenzyl)-1,3,5-triazinane-2,4,6-trione. Catalysts play a crucial role in controlling the rate of this reaction. researchgate.netgoogle.com
| Catalyst Type | Typical Reaction Conditions | Product | Reference |
| Tertiary Amines (e.g., DABCO) | Room or elevated temperature | Isocyanurate | google.com |
| Metal Alkoxides/Carboxylates | Varies with metal | Isocyanurate | rsc.org |
| Aluminium Complexes | Mild conditions (25-50°C) | Isocyanurate | rsc.orgresearchgate.net |
Higher-Order Polymeric Structures: Anionic polymerization of isocyanates can lead to the formation of high molecular weight polymers, known as polyisocyanates or 1-nylons. researchgate.net This type of polymerization is typically initiated by strong nucleophiles like sodium cyanide or organometallic compounds at low temperatures to suppress the competing trimerization reaction. researchgate.net The resulting polymer from this compound would have a polyamide-1 structure with pending 3-methylbenzyl groups, leading to a rigid, helical polymer chain.
Stereoselective Transformations and Chiral Derivatization
While this compound is an achiral molecule, it plays a significant role as a derivatizing agent in stereoselective transformations. Its utility lies in its reaction with chiral molecules, such as amines and alcohols, to form diastereomeric derivatives. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, which allows for their separation and quantification.
Application as Chiral Building Blocks in Asymmetric Synthesis
In the context of asymmetric synthesis, achiral isocyanates like this compound can be employed to react with chiral substrates. The resulting products, being diastereomers, can exhibit different reactivities in subsequent chemical transformations. This difference in reactivity can be exploited to selectively transform one diastereomer over the other, leading to the synthesis of enantioenriched products. For instance, the reaction of this compound with a racemic secondary alcohol would yield two diastereomeric carbamates. These carbamates could then be subjected to a kinetic resolution, where a chiral catalyst or reagent selectively reacts with one of the diastereomers, allowing for the separation of the unreacted, enantiomerically enriched carbamate (B1207046).
Diastereomer Formation and Chromatographic Separation for Enantiopurity Determination
A primary application of this compound in stereoselective chemistry is in the determination of the enantiomeric purity of chiral amines and alcohols. researchgate.net By reacting the enantiomeric mixture with this compound, a pair of diastereomeric ureas or carbamates is formed. These diastereomers can then be separated and quantified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com The relative peak areas of the separated diastereomers directly correspond to the enantiomeric ratio of the original chiral analyte.
The principle of this method relies on the distinct physicochemical properties of the diastereomers, which lead to differential interactions with the stationary phase of the chromatography column, enabling their separation. researchgate.net For example, the derivatization of a racemic amine with this compound would result in two diastereomeric ureas with different retention times on a suitable chromatography column.
| Chiral Analyte | Derivatizing Agent | Resulting Diastereomers | Separation Technique |
| Racemic Amine | This compound | Diastereomeric Ureas | HPLC, GC |
| Racemic Alcohol | This compound | Diastereomeric Carbamates | HPLC, GC |
Catalysis in Isocyanate Chemistry
The reactivity of isocyanates, including this compound, can be significantly influenced and controlled through the use of various catalysts. Catalysis plays a crucial role in enhancing reaction rates, improving selectivity, and enabling novel transformations of isocyanates.
Transition Metal Catalysis (e.g., Manganese-Catalyzed Processes)
Transition metal complexes are widely used to catalyze a variety of reactions involving isocyanates. For instance, manganese-based catalysts have been employed in the auto-transfer hydrogenative (ATH) reactions of methyl heteroarenes with alcohols, a process relevant to the functionalization of molecules containing methyl groups, similar to the methyl group in this compound. mdpi.com In the broader context of isocyanate chemistry, transition metals like rhodium and palladium can catalyze the diarylation of isocyanides, which are structurally related to isocyanates. nih.gov Such catalytic systems can be envisioned to activate the C=N bond of the isocyanate group in this compound, facilitating additions and cycloadditions.
Organocatalysis and Zwitterionic Catalytic Systems
Organocatalysis has emerged as a powerful tool in organic synthesis, and it has found applications in isocyanate chemistry. Chiral organocatalysts can be used to promote asymmetric reactions of isocyanates. For example, bifunctional Lewis base organocatalysts have been utilized in formal [4+2] cyclization reactions. beilstein-journals.org In such systems, the organocatalyst can activate the isocyanate by forming a reactive intermediate, which then undergoes a stereoselective reaction with another substrate. Zwitterionic intermediates, formed from the reaction of a nucleophilic catalyst with the isocyanate, can also play a key role in catalytic cycles, enabling unique reactivity and selectivity.
Lewis Acid and Base Catalysis in Reaction Rate Enhancement
Lewis acids are effective catalysts for many reactions involving isocyanates by activating the isocyanate group towards nucleophilic attack. nih.gov Boron-based Lewis acids, for instance, have been shown to catalyze the decarbonylation of isocyanates. nih.gov The Lewis acid coordinates to the oxygen or nitrogen atom of the isocyanate group, increasing its electrophilicity and making it more susceptible to reaction with nucleophiles. nih.gov
Lewis bases, such as tertiary amines, can also catalyze isocyanate reactions. They typically function by activating a co-reactant, such as an alcohol, through hydrogen bonding, making it a more potent nucleophile for attacking the isocyanate. In some cases, a synergistic effect between a Lewis acid and a Lewis base can lead to enhanced catalytic activity.
| Catalyst Type | Mode of Action | Example Application |
| Transition Metals | Coordination and activation of the isocyanate or other reactants. | C-H functionalization, diarylation. mdpi.comnih.gov |
| Organocatalysts | Formation of reactive intermediates (e.g., zwitterions). | Asymmetric cycloadditions. beilstein-journals.org |
| Lewis Acids | Activation of the isocyanate by coordination to O or N. | Decarbonylation, nucleophilic additions. nih.gov |
| Lewis Bases | Activation of the nucleophile (e.g., alcohol) via hydrogen bonding. | Urethane (B1682113) formation. |
Kinetic and Thermodynamic Investigations of Isocyanate Reactivity
The reactivity of isocyanates is characterized by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O), making it susceptible to attack by nucleophiles like alcohols, amines, and water. The reaction with alcohols to form urethanes is of significant industrial importance and has been the subject of numerous kinetic and thermodynamic studies.
The rate of the reaction between an isocyanate and an alcohol is dependent on several factors, including the concentration of reactants, the temperature, the solvent, and the presence of catalysts.
Reactant Concentration: The reaction between an isocyanate and an alcohol generally follows second-order kinetics, being first order with respect to each reactant. However, at higher concentrations of alcohol, the reaction order can appear to be higher. This is attributed to the self-association of alcohol molecules through hydrogen bonding, forming dimers and trimers which can exhibit different reactivities compared to the monomeric alcohol. Some studies suggest that the reaction may involve a multi-molecular mechanism where more than one alcohol molecule participates in the transition state. kuleuven.be
Temperature: As with most chemical reactions, the rate of the isocyanate-alcohol reaction increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation. Activation energies for the reaction of phenyl isocyanate with alcohols have been reported to be in the range of 30 to 50 kJ/mol, with variations depending on the solvent and the presence of catalysts. nih.govrwth-aachen.de
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Non-polar solvents tend to accelerate the reaction compared to polar solvents. rwth-aachen.de This is because polar solvents can solvate the reactants and the transition state to different extents, affecting the activation energy of the reaction.
Structural Influences: The structure of both the isocyanate and the alcohol plays a crucial role in determining the reaction rate.
Isocyanate Structure: Electron-withdrawing groups on the aromatic ring of an isocyanate increase its reactivity by making the isocyanate carbon more electrophilic. Conversely, electron-donating groups decrease reactivity. The 3-methyl group on the benzyl (B1604629) ring of this compound is a weak electron-donating group, which would suggest a slightly lower reactivity compared to unsubstituted benzyl isocyanate. Steric hindrance around the isocyanate group can also decrease the reaction rate.
Alcohol Structure: The reactivity of alcohols decreases in the order of primary > secondary > tertiary, primarily due to increased steric hindrance around the hydroxyl group. ugent.be
Catalysis: The reaction between isocyanates and alcohols is often catalyzed by tertiary amines or organometallic compounds. These catalysts can significantly increase the reaction rate, allowing for reactions to occur at lower temperatures.
Below is an interactive data table summarizing the expected trends in reaction rate for this compound based on general isocyanate reactivity principles.
| Factor | Change | Expected Effect on Reaction Rate of this compound | Rationale |
| Concentration | Increase in [this compound] | Increase | First-order dependence on isocyanate concentration. |
| Concentration | Increase in [Alcohol] | Increase | First-order dependence on alcohol concentration, with potential for higher-order effects at high concentrations. kuleuven.be |
| Temperature | Increase | Increase | Follows Arrhenius behavior; higher kinetic energy overcomes the activation energy barrier. nih.govrwth-aachen.de |
| Solvent Polarity | Increase | Decrease | Preferential solvation of reactants over the transition state in polar solvents can increase the activation energy. rwth-aachen.de |
| Alcohol Structure | Primary > Secondary > Tertiary | Decrease | Increased steric hindrance around the hydroxyl group impedes the approach to the isocyanate. ugent.be |
| Catalyst | Addition of Tertiary Amine or Organometallic Compound | Significant Increase | Catalysts provide an alternative reaction pathway with a lower activation energy. |
The reaction of isocyanates with nucleophiles, particularly with alcohols to form urethanes, is a highly exothermic process. The heat of reaction for the formation of a urethane from an isocyanate and an alcohol is typically in the range of -80 to -100 kJ/mol. This significant release of energy can lead to a rapid increase in the temperature of the reaction mixture, a phenomenon known as a reaction exotherm.
Exothermic Characteristics:
The following table provides literature values for the enthalpy of reaction for phenyl isocyanate with various alcohols, which can serve as an estimate for the exothermicity of similar reactions involving this compound.
| Reactants | Enthalpy of Reaction (ΔH) |
| Phenyl isocyanate + Methanol | -94.6 kJ/mol |
| Phenyl isocyanate + Ethanol | -98.3 kJ/mol |
| Phenyl isocyanate + 1-Propanol | -99.2 kJ/mol |
| Phenyl isocyanate + 2-Propanol | -92.5 kJ/mol |
| Phenyl isocyanate + 1-Butanol | -100.4 kJ/mol |
Note: Data is for phenyl isocyanate and serves as an approximation for this compound.
Control of Exothermic Reactions:
Uncontrolled exotherms can pose significant safety hazards, including thermal runaways, which can lead to a rapid increase in pressure and potential for vessel rupture. Therefore, effective control of the reaction temperature is crucial, especially in large-scale industrial processes. Several strategies are employed to manage the exotherm of isocyanate reactions:
Rate Control: The most fundamental method of controlling the exotherm is to control the reaction rate. This can be achieved by:
Slow Addition of Reactants: Adding one reactant gradually to the other allows the heat to be generated at a manageable rate.
Temperature Control: Maintaining a low reaction temperature will slow down the reaction rate.
Catalyst Concentration: Using a lower concentration of catalyst, or a less active catalyst, will reduce the reaction rate.
Heat Removal: Efficient removal of the heat generated is essential. This is typically achieved through:
Reactor Cooling Systems: Utilizing jacketed reactors with a circulating cooling fluid to dissipate the heat.
Heat Exchangers: For continuous processes, external heat exchangers can be used to cool the reaction mixture.
Use of Phase Change Materials (PCMs): Microencapsulated phase change materials can be added to the reaction mixture. These materials absorb latent heat as they undergo a phase transition (e.g., from solid to liquid) at a specific temperature, thereby helping to buffer the temperature rise of the reaction. mdpi.comresearchgate.net
Solvent Selection: The choice of solvent can also play a role in heat management. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, using a solvent that allows for reflux cooling can be an effective method of heat removal.
By implementing these control measures, the highly exothermic nature of the reaction of this compound can be safely and effectively managed.
Advanced Applications and Derivative Research of 3 Methylbenzyl Isocyanate
Medicinal Chemistry and Pharmaceutical Development
The application of 3-methylbenzyl isocyanate in medicinal chemistry is emergent, with its use being noted in the synthesis of specific bioactive molecules.
There is a notable lack of specific examples in peer-reviewed literature detailing the use of this compound for the synthesis of chiral intermediates. This is likely because this compound itself is not chiral. Chiral isocyanates, such as (R)- or (S)-α-methylbenzyl isocyanate, are more commonly employed as chiral derivatizing agents or building blocks for the synthesis of enantiomerically pure therapeutic agents.
However, one area where a derivative of this compound has been synthesized and evaluated is in the development of enzyme inhibitors. A study focused on the discovery of novel inhibitors for acid ceramidase, an enzyme implicated in melanoma, reported the synthesis of a benzimidazole (B57391) derivative using this compound. acs.org In this research, this compound was reacted with benzimidazole to form a urea (B33335) derivative which was then tested for its biological activity. acs.org
Further exploration into the synthesis of substituted spiro compounds for potential use in pain-relief medicaments has included this compound in a list of possible isocyanate reactants. google.com These compounds are investigated for their interaction with vanilloid receptors (VR1/TRPV1), which play a role in pain sensation. google.com
The table below summarizes the synthesized derivative of this compound with its intended biological target.
| Derivative Name | Heterocyclic Core | Biological Target | Research Focus |
| N/A | Benzimidazole | Acid Ceramidase | Melanoma Treatment |
Agrochemical Research and Formulation Science
The use of isocyanates in the synthesis of pesticides is a well-established field. However, specific data on this compound's role is limited.
While general chemical supplier information suggests that this compound can be used as an intermediate for agrochemicals, specific examples of its incorporation into novel herbicides or insecticides, along with corresponding efficacy data, are not detailed in accessible research publications.
Polymer Science and Advanced Materials Engineering
Isocyanates are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyurethanes.
Some patent literature includes this compound in lists of potential isocyanate monomers for the preparation of polyurethane compositions. For instance, a patent for a non-hot-melt, 2,4-TDI-based polyurethane composition mentions this compound as a possible isocyanate compound to be included in the formulation. google.com These compositions are often developed for adhesive applications. google.com
However, detailed studies on the specific properties of polymers derived from this compound, such as their thermal stability, mechanical strength, or other performance characteristics, are not extensively covered in the available literature.
Fundamental Polymerization Mechanisms and Structural Characterization
The polymerization of isocyanates can proceed through several mechanisms, primarily anionic polymerization and coordination polymerization. While specific studies on the homopolymerization of this compound are not extensively detailed in publicly available literature, the behavior of similar aromatic monoisocyanates provides a strong theoretical framework.
Anionic Polymerization: This is a common method for polymerizing monoisocyanates. It is typically initiated by strong nucleophiles or bases (e.g., sodium naphthalenide, organometallic compounds) in aprotic solvents at low temperatures. The propagation involves the nucleophilic attack of the growing polymer chain's terminal anion on the carbon atom of the isocyanate group of a new monomer molecule. The resulting polymer, a polyamide-1, possesses a rigid backbone of repeating -N(R)-C(O)- units. The rigidity of this backbone often leads to the formation of stable helical structures in solution.
Coordination Polymerization: This method utilizes transition metal catalysts, such as titanium or nickel complexes, to control the polymerization process. nih.govmdpi.com This approach can offer better control over the polymer's stereochemistry, potentially leading to polymers with a specific helical screw sense (helicticity). ru.nl For achiral isocyanates like this compound, this could be achieved using a chiral catalyst system.
Structural characterization of the resulting poly(this compound) would rely on standard polymer analysis techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and end-groups.
Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity).
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the amide carbonyl group in the polymer backbone and the absence of the isocyanate peak.
Circular Dichroism (CD) Spectroscopy: To study the helical conformation of the polymer chains in solution.
| Polymerization Method | Typical Initiators/Catalysts | Key Characteristics |
| Anionic Polymerization | Sodium naphthalenide, n-Butyllithium | Fast reaction rates, sensitive to impurities, produces rigid-rod polymers. |
| Coordination Polymerization | Half-titanocene complexes, Nickel(II) complexes | Provides control over stereochemistry and helicticity, allows for synthesis of well-defined block copolymers. nih.govmdpi.com |
Development of Polyurethane Systems: Foams, Coatings, Adhesives, and Elastomers
While large-scale industrial polyurethanes are typically based on di- or polyisocyanates like MDI and TDI, monofunctional isocyanates such as this compound can be used in more specialized roles. mdpi.comdow.com They can act as chain terminators to control molecular weight or be incorporated to modify the properties of the final material.
The fundamental reaction for all polyurethane systems is the addition reaction between an isocyanate group and a hydroxyl group from a polyol.
-N=C=O (Isocyanate) + HO- (Polyol) → -NH-C(O)-O- (Urethane Linkage)
Foams: In foam production, the isocyanate can react with water, which acts as a blowing agent, to produce carbon dioxide gas and form a urea linkage. While a di-isocyanate is necessary to form the cross-linked network of a foam, this compound could theoretically be used in small quantities to control the reaction rate or modify surface properties.
Coatings and Adhesives: Polyurethane coatings and adhesives are valued for their durability and strong adhesion. shhansi.com In these systems, this compound could be used to create specific prepolymers or as a modifier to fine-tune properties like flexibility or chemical resistance. For instance, reacting it with a polyol would create a urethane-based molecule with a single remaining reactive group on the polyol, which could then be incorporated into a larger polymer network. Blocked isocyanates, which are stable at room temperature and de-block upon heating to release the reactive isocyanate, are often used in one-component coating systems to avoid pot-life issues. adhesivesmag.com
Elastomers: Polyurethane elastomers derive their properties from the phase separation of hard and soft segments. mdpi.com The hard segments are formed by the reaction of isocyanates and chain extenders, while the soft segments are composed of long-chain polyols. mdpi.com Using this compound as a chain terminator would limit the length of the hard segments, thereby increasing the flexibility and softness of the elastomer.
Chemical Modification of Existing Polymeric Structures (e.g., Functionalized Polybutadienes)
The high reactivity of the isocyanate group makes this compound a prime candidate for the chemical modification of other polymers. This process, often called polymer grafting, can be used to impart new properties to a base polymer. kuraray.com
A key example is the functionalization of polymers containing hydroxyl or amine groups. For instance, hydroxyl-terminated polybutadiene (B167195) (HTPB), a polymer with a flexible backbone and reactive end-groups, can be modified by reaction with this compound. This would cap the hydroxyl ends with the bulky, aromatic 3-methylbenzyl urethane (B1682113) group, which could alter the polymer's solubility, thermal stability, and compatibility with other materials. This type of modification is crucial for developing advanced binders and compatibilizers. researchgate.net
Copolymerization Studies with Various Monomeric Species
Copolymerization allows for the creation of materials with properties intermediate to or synergistic of the constituent homopolymers. This compound can be copolymerized with other isocyanates or with monomers from different chemical classes, provided a suitable polymerization mechanism is available.
Research on the copolymerization of a structurally similar monomer, 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI), demonstrates the versatility of isocyanate-containing monomers. Studies have shown the successful radical copolymerization of m-TMI with monomers like chlorotrifluoroethylene (B8367) (CTFE). researchgate.net Although m-TMI does not homopolymerize under radical conditions, it readily incorporates into copolymers, introducing reactive pendant isocyanate groups along the polymer chain. researchgate.net These pendant groups can then be used for subsequent cross-linking or functionalization reactions.
By analogy, while this compound itself lacks a polymerizable vinyl group, it could be chemically modified to include one, creating a monomer suitable for radical copolymerization. Alternatively, statistical or block copolymers could be synthesized with other isocyanate monomers via anionic or coordination mechanisms, allowing for precise tuning of the final polymer's properties, such as its helical structure or thermal stability. nih.govmdpi.com
Applications as Research Tools and Derivatizing Reagents
Beyond polymer synthesis, this compound and its isomers are valuable tools in analytical chemistry and for mechanistic studies.
Utility in Analytical Derivatization for Chromatographic and Spectroscopic Analyses
Derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. semanticscholar.org Isocyanates are excellent derivatizing reagents for compounds containing active hydrogen atoms, such as alcohols and amines. The reaction is typically rapid and quantitative.
The closely related isomer, α-methylbenzyl isocyanate, is widely used as a chiral derivatizing reagent . sigmaaldrich.comfishersci.ca It is employed to determine the enantiomeric purity of chiral alcohols and amines. fishersci.cagreyhoundchrom.com The isocyanate reacts with the enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net
Example Derivatization Reaction: R-OH (chiral alcohol) + Ph-CH(CH₃)-NCO (chiral isocyanate) → Ph-CH(CH₃)-NH-C(O)-O-R (diastereomeric carbamates)
Although this compound is not chiral itself, its high reactivity makes it an effective general-purpose derivatizing agent. The reaction with an alcohol or amine introduces a UV-active aromatic group, enhancing detection by UV-Vis spectroscopy in HPLC analysis. sdiarticle4.com This is particularly useful for analyzing compounds that lack a chromophore.
| Analytical Technique | Purpose of Derivatization | Analyte Examples |
| HPLC | Introduce a UV-active chromophore for enhanced detection. Convert polar analytes to less polar derivatives for better separation on reverse-phase columns. researchgate.net | Alcohols, Amines, Phenols |
| GC | Increase volatility and thermal stability of polar analytes. | Alcohols, Amines |
| Chiral Chromatography | (Using chiral isomers like α-methylbenzyl isocyanate) Separate enantiomers by forming diastereomeric derivatives. researchgate.net | Chiral Alcohols, Chiral Amines |
Probes for Investigating Reaction Mechanisms and Molecular Interactions
The well-defined and vigorous reactivity of the isocyanate group allows this compound to be used as a chemical probe to investigate reaction mechanisms. By reacting it with a complex molecule containing multiple potential reaction sites (e.g., different types of hydroxyl or amine groups), the selectivity of the isocyanate can provide insight into the relative nucleophilicity and steric accessibility of those sites.
Furthermore, it can be used to "trap" reactive intermediates. If a reaction is proposed to proceed via an intermediate containing a nucleophilic group, the addition of this compound to the reaction mixture could result in the formation of a stable, characterizable adduct, thereby providing evidence for the existence of that intermediate. Its defined structure allows for easy identification of the resulting adducts via mass spectrometry or NMR, helping to piece together complex reaction pathways. researchgate.net
Analytical and Spectroscopic Characterization in 3 Methylbenzyl Isocyanate Research
Chromatographic Methodologies for Separation and Purity Determination
Chromatographic techniques are fundamental in determining the purity of 3-Methylbenzyl isocyanate and separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
HPLC is a versatile technique for the analysis of isocyanates, often requiring derivatization to enhance detection and improve chromatographic behavior. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for isocyanates can be adapted. These methods typically involve the use of reversed-phase columns and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, often with additives like formic acid to improve peak shape. Detection is commonly achieved using UV or mass spectrometry (LC-MS).
For related compounds, such as the derivatives of other isocyanates, HPLC is used to separate diastereomers, indicating its utility in chiral separations as well, should a chiral variant of this compound be synthesized. The retention time would be a key parameter for identification and purity assessment under specific chromatographic conditions.
Table 1: Representative HPLC Conditions for Isocyanate Analysis This table is based on general methods for isocyanate analysis and does not represent a specific analysis of this compound.
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV or Mass Spectrometer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas chromatography is another powerful tool for the analysis of volatile compounds like isocyanates. For the related alpha-Methylbenzyl isocyanate, GC is used to determine purity, often achieving greater than 97.5% as a quality control specification. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures are optimized to ensure efficient vaporization and detection without thermal degradation of the analyte. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.
Table 2: Typical GC Parameters for Isocyanate Purity Determination This table is based on general methods for isocyanate analysis and does not represent a specific analysis of this compound.
| Parameter | Value |
| Column | Capillary column (e.g., DB-5) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium |
| Detector | FID or MS |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural characterization of this compound.
In the ¹H NMR spectrum of the trimer, the methyl protons would likely appear as a singlet around 2.3 ppm. The methylene (B1212753) protons adjacent to the nitrogen would be expected in the region of 4.5-5.0 ppm, and the aromatic protons would produce a complex multiplet pattern between 7.0 and 7.3 ppm.
In the ¹³C NMR spectrum of the trimer, the methyl carbon would resonate around 21 ppm. The methylene carbon would be expected near 45-50 ppm. The aromatic carbons would show multiple signals in the 125-140 ppm range, and the isocyanurate carbonyl carbons would appear further downfield, typically above 148 ppm. For the monomer, the isocyanate carbon (-N=C=O) would have a characteristic chemical shift in the range of 120-130 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound Based on general principles and data from related compounds.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.3 | s |
| CH₂ | ~4.4 | s |
| Aromatic H | ~7.0-7.3 | m |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Based on general principles and data from related compounds.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~21 |
| CH₂ | ~46 |
| N=C=O | ~125 |
| Aromatic C | ~127-138 |
Infrared spectroscopy is particularly useful for identifying the isocyanate functional group, which exhibits a strong and characteristic absorption band. For isocyanates in general, the asymmetric stretching vibration of the -N=C=O group appears in the region of 2250-2280 cm⁻¹. This intense and sharp peak is a key diagnostic feature for this compound. Other expected absorptions would include C-H stretching vibrations from the methyl and methylene groups and the aromatic ring (around 2850-3100 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=C=O stretch | 2250 - 2280 | Strong, Sharp |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound (molecular weight: 147.18 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 147.
The fragmentation pattern would likely involve the loss of the isocyanate group (NCO, 42 Da) or cleavage at the benzylic position. A prominent fragment would be the tropylium (B1234903) ion or a related benzyl (B1604629) cation at m/z 91, resulting from the loss of the -CH₂NCO group. Another possible fragmentation pathway could be the loss of CO to give an ion at m/z 119.
Table 6: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 119 | [M-CO]⁺ |
| 105 | [M-NCO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium/Benzyl cation) |
Advanced Analytical Approaches for Isocyanate Metabolites and Protein Adducts
The determination of isocyanate-derived metabolites and their adduction to proteins is a cornerstone of assessing exposure and understanding the biological impact of this class of compounds. Advanced analytical methodologies are essential for the sensitive and specific detection of these biomarkers. While detailed research findings specifically for this compound are not extensively available in the public domain, the analytical principles established for other isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), provide a robust framework for such investigations. cdc.govkoreascience.kr
The primary analytical strategy involves mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation, a technique known as LC-MS. nih.gov This approach is favored for its high sensitivity and specificity, allowing for the identification and quantification of adducted peptides and amino acids from complex biological matrices. mdpi.com
Determination of Isocyanate-Specific Protein Adducts (e.g., Albumin Adducts)
Human serum albumin (HSA) is a major target for reactive electrophiles like isocyanates due to its high abundance in blood and the presence of numerous nucleophilic residues, particularly lysine (B10760008). cdc.gov The formation of covalent adducts between isocyanates and albumin serves as a valuable biomarker for assessing exposure. cdc.gov The analytical workflow for determining these adducts typically involves several key steps: isolation of albumin, enzymatic digestion, and analysis by mass spectrometry.
Sample Preparation:
A critical first step in the analysis of albumin adducts is the efficient isolation of the protein from blood serum or plasma. nih.gov This is often followed by enzymatic digestion to break down the large protein into smaller, more manageable peptides. gbiosciences.com Trypsin is a commonly used protease that cleaves proteins at the carboxyl side of lysine and arginine residues, generating a predictable set of peptides. gbiosciences.com The resulting peptide mixture is then subjected to analysis.
Mass Spectrometric Analysis:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of these peptide adducts. nih.gov In a typical "bottom-up" proteomics approach, the digested peptide mixture is first separated by liquid chromatography. nih.gov The separated peptides are then ionized, and their mass-to-charge ratio is measured in the mass spectrometer. Through tandem mass spectrometry (MS/MS), specific peptide ions are selected, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides sequence information and allows for the precise identification of the modified amino acid. cdc.gov
For isocyanate adducts, the analysis would focus on identifying peptides that show a specific mass shift corresponding to the addition of the this compound moiety. High-resolution mass spectrometry is crucial for distinguishing the adducted peptides from the complex background of unmodified peptides. cdc.gov
General Research Findings for Isocyanate-Albumin Adducts:
Studies on other aromatic isocyanates have shown that they readily form adducts with lysine residues on human serum albumin. cdc.gov The identification of these adduction sites is achieved by comparing the tandem mass spectra of modified and unmodified peptides. The presence of fragment ions containing the mass of the isocyanate adducted to an amino acid confirms the modification. cdc.gov Isotope dilution mass spectrometry, where a stable isotope-labeled version of the adduct is used as an internal standard, is often employed for accurate quantification.
While specific data for this compound is not detailed in the reviewed literature, the established methodologies provide a clear path for its investigation. The table below outlines the typical parameters and expected findings from an LC-MS/MS analysis of isocyanate-albumin adducts, which would be applicable to the study of this compound.
| Parameter | Description | Typical Value/Finding |
| Instrumentation | The type of mass spectrometer used for analysis. | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer |
| Ionization Source | The method used to ionize the peptides. | Electrospray Ionization (ESI) |
| Sample Preparation | The primary enzyme used to digest the albumin. | Trypsin |
| Key Adducts | The type of amino acid adducts typically identified. | Adducts with Lysine residues |
| Quantification Method | The technique used for accurate measurement of adduct levels. | Isotope Dilution Mass Spectrometry |
It is important to note that the specific lysine residues on albumin that are targeted can vary between different isocyanates, influenced by factors such as steric hindrance and the local chemical environment within the protein. cdc.gov
Environmental and Toxicological Research Perspectives on 3 Methylbenzyl Isocyanate
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of 3-Methylbenzyl isocyanate are dictated by its chemical properties and reactivity with various environmental compartments. As an aromatic isocyanate, its fate is influenced by atmospheric, aquatic, and biological processes.
Once released into the atmosphere, the primary degradation pathway for aromatic isocyanates is expected to be through oxidation by hydroxyl (OH) radicals. nih.govtandfonline.comtandfonline.com Laboratory studies on related aromatic diisocyanates, such as methylenediphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), estimate the atmospheric half-life to be approximately one day due to this reaction. nih.govtandfonline.comresearchgate.net It is anticipated that this compound would undergo a similar degradation process. The reaction with OH radicals likely involves addition to the aromatic ring and abstraction of a hydrogen atom from the methyl or benzylic position, leading to the formation of various degradation products. While gas-phase reactions with water vapor are not considered a significant degradation route for MDI and TDI, photochemical processes initiated by sunlight are crucial in generating the OH radicals necessary for oxidation. nih.govtandfonline.com
Table 1: Estimated Atmospheric Half-Life of Aromatic Isocyanates
This table is based on data for analogous aromatic diisocyanates and provides an estimated value for this compound.
| Compound | Degradation Process | Estimated Half-Life |
| Toluene Diisocyanate (TDI) | Oxidation by OH radicals | ~1 day |
| Methylenediphenyl Diisocyanate (MDI) | Oxidation by OH radicals | ~1 day |
| This compound | Oxidation by OH radicals (Predicted) | ~1 day |
The isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly water. When this compound enters an aqueous environment, it is expected to undergo hydrolysis. This reaction initially forms an unstable carbamic acid, which then decomposes to yield 3-methylbenzylamine (B90883) and carbon dioxide. The resulting amine is more stable in the aquatic environment. Information on the closely related benzyl (B1604629) isocyanate indicates that it readily hydrolyzes in water. georganics.sk
The amine product can then react with any remaining this compound to form a substituted urea (B33335). In the case of diisocyanates like TDI and MDI, this subsequent reaction is significant, leading to the formation of insoluble polyurea products. researchgate.net These polyureas are considerably more stable and exhibit very slow hydrolysis rates. researchgate.net While specific kinetic data for this compound is not available, its reactivity is expected to be high in aqueous systems, leading to rapid transformation.
Toxicological Mechanisms and Cellular Interactions
Isocyanates are well-documented for their potent biological activity, primarily linked to their ability to react with biological macromolecules. The toxicological profile of this compound can be inferred from extensive research on other isocyanates, particularly those with similar structural features like benzyl isocyanate and α-methylbenzyl isocyanate. apolloscientific.co.uktcichemicals.com
The toxicity of isocyanates stems from the electrophilic nature of the carbon atom in the -NCO group, which readily reacts with nucleophilic groups found in biological molecules, such as the amine, hydroxyl, and sulfhydryl groups on proteins and other cellular components. nih.gov This covalent modification can alter the structure and function of proteins, leading to cellular dysfunction. nih.gov
A key mechanism underlying the irritant properties of many reactive chemicals is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. mdpi.com TRPA1 is a cation channel expressed on sensory neurons that functions as a sensor for noxious stimuli. mdpi.com Electrophilic compounds, including the related isothiocyanates, are known potent activators of TRPA1, acting through covalent modification of cysteine residues in the channel protein. mdpi.com Although direct evidence for this compound is lacking, its electrophilic character makes it a plausible agonist for the TRPA1 channel. Activation of TRPA1 in nerve endings of the skin and respiratory tract would lead to the sensation of pain, irritation, and neurogenic inflammation, consistent with the known effects of isocyanates. cdc.gov
One of the most significant toxicological concerns with isocyanates is their ability to act as potent sensitizers for both the skin and the respiratory system. cdc.govca.goveuropa.eu Exposure to isocyanates can lead to the development of allergic contact dermatitis and occupational asthma. georganics.skcdc.govgeorganics.sk
The proposed mechanism for sensitization involves the reaction of the isocyanate with endogenous proteins to form hapten-protein conjugates. These modified proteins are recognized as foreign by the immune system, triggering an adaptive immune response. nih.gov Initial exposure may lead to the proliferation of isocyanate-specific T-lymphocytes. Upon subsequent exposure, even to very low concentrations, these memory cells can initiate a rapid and robust inflammatory response. 3m.com
In the respiratory tract, this manifests as occupational asthma, characterized by bronchoconstriction, airway inflammation, and mucus production. cdc.govca.gov Symptoms can include wheezing, coughing, chest tightness, and shortness of breath. tcichemicals.comcdc.govtcichemicals.com Once an individual is sensitized, further exposure can trigger severe asthmatic attacks. cdc.gov3m.com
Table 2: Documented Health Hazards of Structurally Related Isocyanates
This table summarizes findings for compounds structurally similar to this compound and indicates the predicted hazards.
| Compound | Hazard Classification | Target Organs |
| Benzyl Isocyanate | Skin Irritation, Skin Sensitization, Eye Irritation, Respiratory Sensitization, Respiratory Irritation georganics.skgeorganics.sk | Skin, Eyes, Respiratory System |
| (R)-(+)-α-Methylbenzyl isocyanate | Skin Irritation, Skin Sensitization, Eye Irritation, Respiratory Sensitization, Acute Inhalation Toxicity sigmaaldrich.com | Respiratory System |
| (S)-(-)-α-Methylbenzyl isocyanate | Skin Irritation, Skin Sensitization, Eye Irritation, Respiratory Sensitization, Acute Inhalation Toxicity | Respiratory System |
| This compound | Predicted Skin & Respiratory Sensitizer, Irritant (based on analogues) | Skin, Eyes, Respiratory System |
Exposure Assessment and Biomarker Development
Exposure assessment is fundamental to protecting human and environmental health. It involves quantifying the contact of an organism with a chemical agent. For isocyanates, this includes inhalation of vapors and aerosols and dermal contact with the liquid substance or contaminated surfaces. osha.gov Biomarker development is a key component of this assessment, providing a method to measure the actual amount of a substance that has entered the body.
The development of biomarkers is essential for effective biological monitoring, which complements traditional air monitoring by providing an integrated measure of exposure from all routes (inhalation, dermal, ingestion). nih.gov When isocyanates are absorbed into the body, they are metabolized and their breakdown products are excreted, primarily in the urine. These metabolites serve as valuable biomarkers of exposure.
For aromatic isocyanates, the most common metabolic pathway involves the hydrolysis of the isocyanate group (-NCO) to form the corresponding primary amine. These amines, or their conjugates, can be detected in biological samples. For instance, exposure to Toluene diisocyanate (TDI) and 4,4'-Methylene diphenyl diisocyanate (MDI) is assessed by measuring their respective diamine metabolites, toluenediamine (TDA) and 4,4'-methylenedianiline (B154101) (MDA), in hydrolyzed urine. nih.gov
Following this established metabolic pathway, the logical biomarker for exposure to this compound would be its corresponding amine, 3-methylbenzylamine . The detection of this metabolite in urine would indicate recent exposure. Analytical methods for such assessments are highly sensitive and typically involve:
Sample Collection : Urine samples are collected from individuals, often post-shift to capture recent exposure. nih.gov
Sample Preparation : Samples undergo acid hydrolysis to free the amine metabolites from any conjugates. nih.gov
Analysis : Sophisticated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the specific amine. nih.govlcslaboratory.com
Recent research has also explored epigenetic markers, such as CpG methylation, which may be associated with variations in biomarker levels in exposed workers, suggesting a genetic component to how individuals process isocyanates. frontiersin.org
Table 1: Established and Proposed Biomarkers for Selected Aromatic Isocyanates
This table is interactive. You can sort and filter the data.
| Isocyanate | Common Abbreviation | Biomarker (Metabolite) |
| This compound | - | 3-Methylbenzylamine (Proposed) |
| Toluene diisocyanate | TDI | Toluenediamine (TDA) |
| 4,4'-Methylene diphenyl diisocyanate | MDI | 4,4'-Methylenedianiline (MDA) |
Monitoring methodologies are critical for ensuring that workplace exposure levels remain below established safety limits and for evaluating the effectiveness of control measures. These methods target both airborne concentrations and surface contamination.
Air Monitoring: This is the primary method for assessing inhalation exposure in occupational settings. americanchemistry.com
Personal Sampling : A small air sampling pump is worn by the worker, drawing air from their breathing zone through specially treated filter cassettes. skcltd.com This provides a measure of an individual's direct exposure over a work shift.
Area Sampling : Static samplers are placed in specific locations to assess the general concentration of isocyanates in the workplace air, helping to identify emission sources and evaluate ventilation effectiveness. americanchemistry.com
Analytical Techniques : Established protocols, such as the UK Health and Safety Executive's MDHS 25/4 method or OSHA Methods 42 and 47, are widely used. lcslaboratory.combohs.org These methods typically involve drawing air through a filter impregnated with a derivatizing agent, which reacts with the isocyanate to form a stable derivative. The filter is then analyzed in a laboratory, usually by HPLC, to determine the concentration of the isocyanate. lcslaboratory.com The focus is often on measuring the total reactive isocyanate group (-NCO) concentration, as workplace exposure limits are typically based on this value. bohs.org
Surface Monitoring: Since dermal contact can be a significant route of exposure, especially for low-volatility isocyanates, monitoring surface contamination is also important. osha.gov
Wipe Sampling : A defined area of a surface (e.g., 100 cm²) is wiped with a special filter, which is then sent for laboratory analysis to quantify the amount of isocyanate present. osha.gov
Colorimetric Indicators : Commercially available wipes or kits, such as Surface SWYPE™, provide a rapid, qualitative indication of the presence of aromatic isocyanates. osha.govskcltd.com These wipes change color upon contact with isocyanates, making them a useful screening tool to immediately identify contaminated areas that require cleaning or where personal protective equipment is necessary. chemteq.net
Table 2: Summary of Monitoring Methodologies for Isocyanates
This table is interactive. You can sort and filter the data.
| Monitoring Type | Methodology | Target | Purpose |
| Air (Occupational) | Personal Breathing Zone Sampling | Inhalation Exposure | Quantify individual worker's exposure; Compliance with WELs. |
| Air (Occupational) | Static/Area Sampling | Airborne Concentration | Identify emission sources; Evaluate ventilation controls. |
| Surface | Laboratory Wipe Sampling | Surface Contamination | Quantify contamination on surfaces; Assess dermal exposure risk. |
| Surface | Colorimetric Wipe Kits | Surface Contamination | Rapid, qualitative screening for presence of isocyanates. |
| Biological | Urinalysis for Metabolites | Internal Dose | Assess total absorbed dose from all exposure routes. |
Future Research Directions and Emerging Trends in 3 Methylbenzyl Isocyanate Chemistry
Discovery of Novel Synthetic Methodologies and Catalytic Systems
The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). A major thrust in modern chemistry is the development of phosgene-free routes. Future research on 3-Methylbenzyl isocyanate is likely to focus on greener and more efficient synthetic strategies.
One promising area is the advancement of catalytic C-H isocyanation . Recent studies have demonstrated copper-catalyzed methods for the direct conversion of benzylic C-H bonds to isocyanates. This approach, if applied to toluene (B28343) derivatives like m-xylene, could provide a direct and atom-economical route to this compound. The development of more robust and selective catalysts, potentially based on other earth-abundant metals, will be a key research direction.
| Catalyst Type | Precursor Type | Reaction | Potential Advantages |
| Copper Complexes | Toluene Derivatives | C-H Isocyanation | Direct functionalization, high atom economy |
| Transition Metals (Pd, Ru) | Nitroaromatics | Reductive Carbonylation | Avoids phosgene, utilizes alternative feedstocks |
| Metal Oxides (ZnO, Fe2O3) | Carbamates | Thermal Decomposition | Heterogeneous catalysis, easier product separation |
| Nickel-promoted Iron Oxide | Amines/Alkyl Carbamates | Carbamate (B1207046) Synthesis | Magnetic catalyst for easy recovery and reuse |
Exploration of Advanced Material Applications Beyond Traditional Polyurethanes
While polyurethanes remain a primary application for isocyanates, there is a growing interest in exploring their use in other advanced materials where the unique properties of the 3-methylbenzyl group can be leveraged. The presence of the methyl-substituted aromatic ring can impart enhanced thermal stability, hydrophobicity, and specific mechanical properties to polymers.
Future research will likely involve the incorporation of this compound into a variety of polymer backbones to create materials with tailored properties. This includes its use as a monomer or modifying agent in the synthesis of:
High-Performance Coatings and Adhesives: Isocyanates are crucial for developing durable coatings with excellent chemical and abrasion resistance. epa.govpflaumer.com Research into using this compound in polyurea, epoxy, and other hybrid systems could lead to coatings with improved weatherability and adhesion to various substrates. pflaumer.com
Specialty Polymers: The introduction of the 3-methylbenzyl moiety can influence polymer morphology and inter-chain interactions. This could be exploited in the development of specialty elastomers and thermoplastics with unique dynamic mechanical properties or improved processability.
Functionalized Surfaces: The reactive isocyanate group is an excellent handle for grafting molecules onto surfaces. This compound could be used to modify the surface of materials like glass, cellulose, or nanoparticles to control properties such as wetting, biocompatibility, or interfacial adhesion in composites.
Rational Design and Targeted Drug Discovery of Isocyanate-Containing Therapeutics
Isocyanates are versatile intermediates in the synthesis of a wide range of biologically active compounds. The 3-methylbenzyl scaffold is a common feature in many pharmaceutical agents, and its isocyanate derivative is a valuable building block for creating libraries of potential drug candidates.
Rational drug design approaches are expected to play a significant role in the future development of therapeutics derived from this compound. azolifesciences.com By understanding the structure-activity relationships (SAR) of related compounds, medicinal chemists can design molecules with improved potency, selectivity, and pharmacokinetic profiles. drugdesign.org The methyl group on the benzyl (B1604629) ring, for instance, can influence how a drug molecule binds to its target protein and can also affect its metabolic stability. youtube.com
Emerging trends in this area include:
Synthesis of Novel Bioactive Molecules: this compound can be used in multicomponent reactions to rapidly generate molecular diversity for high-throughput screening. nih.gov This is particularly relevant for the discovery of new inhibitors for enzymes like cholinesterases or monoamine oxidases, which are targets for neurodegenerative diseases.
Development of Covalent Inhibitors: The electrophilic nature of the isocyanate group makes it a potential warhead for the design of targeted covalent inhibitors. These drugs can form a permanent bond with their biological target, leading to prolonged duration of action.
Isocyanate-Mediated Chemical Tagging (IMCT): This technique uses isocyanates to attach chemical probes or tags to drug-like small molecules. This can facilitate the identification of a drug's biological targets, a crucial step in understanding its mechanism of action.
Comprehensive Elucidation of Complex Biological Pathways and Toxicological Responses
As with all reactive chemicals, a thorough understanding of the toxicological profile of this compound is essential for its safe handling and application. Future research will need to move beyond standard toxicity testing to a more comprehensive elucidation of its interaction with biological systems.
In vitro and in vivo studies will be crucial to determine the specific biological pathways affected by exposure to this compound. researchgate.netchemsafetypro.comreactionbiology.com This includes investigating its potential for:
Dermal and Respiratory Sensitization: A known hazard for many isocyanates.
Genotoxicity: Assessing its potential to cause DNA damage or chromosomal aberrations. nih.gov
Metabolism: Identifying the metabolic pathways and the resulting metabolites to better understand its clearance and potential for bioaccumulation.
The application of toxicogenomics and other "omics" technologies will provide a more detailed picture of the cellular response to this compound. By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can identify specific molecular initiating events and key events in toxicity pathways. This information is critical for conducting accurate risk assessments and for developing safer handling procedures. The Comparative Toxicogenomics Database lists "alpha-methylbenzyl isocyanate" as a substance with associated genes and diseases, indicating that data is beginning to be collected for structurally similar compounds. ctdbase.org
Integration of Computational Chemistry and Machine Learning for Predictive Modeling
The integration of computational tools is revolutionizing chemical research, and the study of this compound is expected to benefit significantly from these advancements.
Computational chemistry , particularly Density Functional Theory (DFT), will continue to be a powerful tool for investigating the fundamental properties and reactivity of this compound. epstem.netresearchgate.netnih.govsciepub.com DFT studies can provide insights into:
Reaction Mechanisms: Elucidating the pathways of its synthesis and its reactions with other molecules, which can aid in the design of more efficient catalytic systems.
Spectroscopic Properties: Predicting vibrational and NMR spectra to aid in its characterization. epstem.net
Reactivity Descriptors: Calculating parameters such as HOMO-LUMO gaps and electrostatic potential maps to predict its reactivity and potential interaction with biological molecules. sciepub.com
Machine learning (ML) is an emerging trend with immense potential for accelerating the discovery and optimization of materials and processes involving this compound. frontiersin.orgresearchgate.netfrontiersin.orgcjps.orgcmu.edu ML models can be trained on existing experimental and computational data to:
Predict Material Properties: By inputting information about the chemical structure of polymers derived from this compound and other monomers, ML models can predict mechanical properties like tensile strength, elongation at break, and thermal stability. frontiersin.orgresearchgate.netfrontiersin.org
Guide Synthesis: ML algorithms can help optimize reaction conditions for the synthesis of this compound or its derivatives, leading to higher yields and purity.
Predict Biological Activity and Toxicity: Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be used to predict the biological activity and potential toxicity of new molecules derived from this compound, thereby prioritizing synthetic efforts.
| Computational Tool | Application Area | Predicted Outputs |
| Density Functional Theory (DFT) | Reaction Chemistry | Reaction energies, transition state structures, mechanistic pathways |
| Density Functional Theory (DFT) | Molecular Properties | Spectroscopic data, electronic structure, reactivity indices |
| Machine Learning (ML) | Materials Science | Mechanical properties, thermal stability, polymer morphology |
| Machine Learning (ML) | Drug Discovery | Biological activity (QSAR), toxicity profiles, ADMET properties |
| Machine Learning (ML) | Process Chemistry | Optimal reaction conditions, yield prediction |
Q & A
Q. What are the recommended safety protocols for handling 3-Methylbenzyl isocyanate in laboratory settings?
Q. How can researchers synthesize this compound, and what purity assessment methods are recommended?
- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous procedures for isocyanates involve:
- Reacting benzyl halides with silver cyanate or using Curtius rearrangement .
- Purity is assessed via High-Performance Liquid Chromatography (HPLC) with a reporting limit of 0.02 µg for isocyanates .
- Structural confirmation uses FTIR (NCO stretch ~2270 cm⁻¹) and NMR (distinct benzyl and methyl proton signals) .
Advanced Research Questions
Q. What analytical techniques are most effective for quantifying this compound in reaction mixtures, and how do indirect methods compare to direct GC analysis?
- Methodological Answer :
- Indirect GC Method : React with n-dibutylamine (n-DBA) to form urea derivatives, followed by GC quantification of unreacted n-DBA. Advantages include stability of derivatives and applicability to non-volatile isocyanates .
- Direct GC Limitations : Restricted to volatile, thermally stable isocyanates; prone to moisture interference .
- Data Comparison :
| Method | Sensitivity (LOD) | Key Advantage | Limitation |
|---|---|---|---|
| Indirect GC | 0.02 µg | Broad applicability, minimal sample | Requires derivative synthesis |
| Direct GC | Variable | No derivatization steps | Limited to volatile species |
Q. How does the methyl substituent's position on the benzyl ring influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- The meta-methyl group introduces steric hindrance and electronic effects, altering reaction kinetics. For example:
- In nucleophilic additions, the methyl group may slow reactivity compared to unsubstituted benzyl isocyanate due to steric shielding of the NCO group .
- Computational studies (e.g., DFT) can model electron density shifts at the NCO group to predict regioselectivity .
Q. What computational models have been developed to predict the thermal decomposition pathways of methyl isocyanate derivatives, and how can they be applied to this compound?
- Methodological Answer :
- Combustion mechanisms for methyl isocyanate involve 130+ reactions, including pyrolysis and auto-ignition pathways .
- For this compound, researchers can:
Merge existing reaction databases (e.g., Glarborg et al.’s hydrocarbon/N-containing species mechanisms) .
Perform sensitivity analyses to identify dominant decomposition pathways (e.g., benzyl radical formation or NCO dissociation) under varying temperatures .
- Experimental validation via closed-reactor pyrolysis and TGA-DSC can benchmark computational results .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported thermal stability data for isocyanates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
